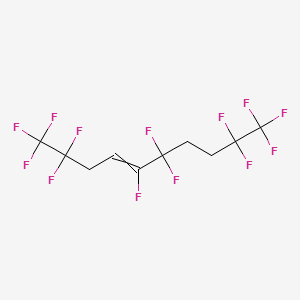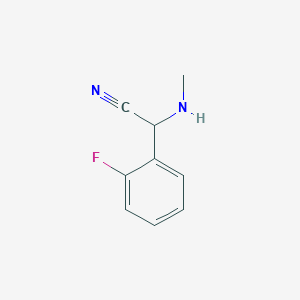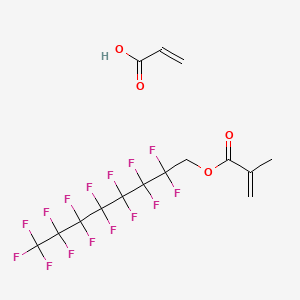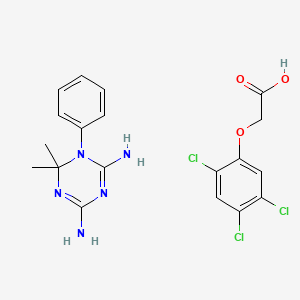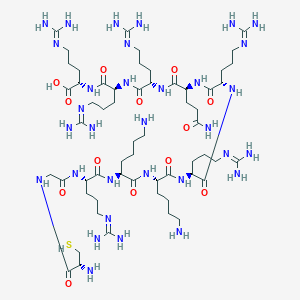
(Cys47)-HIV-1 tat Protein (47-57)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cys47)-HIV-1 tat Protein (47-57) is a peptide derived from the human immunodeficiency virus (HIV) trans-activator of transcription (TAT) protein. This peptide sequence, spanning amino acids 47 to 57, is known for its ability to penetrate cell membranes, making it a valuable tool in molecular biology and therapeutic applications. The addition of a cysteine residue at the N-terminus enhances its functionality by allowing for conjugation with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cys47)-HIV-1 tat Protein (47-57) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The peptide is often lyophilized for storage and transport.
Análisis De Reacciones Químicas
Types of Reactions
(Cys47)-HIV-1 tat Protein (47-57) can undergo various chemical reactions, including:
Conjugation: The cysteine residue allows for thiol-based conjugation with other molecules, such as drugs, fluorophores, or nanoparticles.
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which can influence the peptide’s structure and function.
Common Reagents and Conditions
Conjugation: Common reagents include maleimide derivatives and iodoacetamides, which react with the thiol group of cysteine.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used to form disulfide bonds.
Major Products Formed
Conjugates: The peptide can be conjugated to various molecules for targeted delivery or imaging applications.
Disulfide-linked dimers: Oxidation can lead to the formation of peptide dimers through disulfide bonds.
Aplicaciones Científicas De Investigación
(Cys47)-HIV-1 tat Protein (47-57) has a wide range of applications in scientific research:
Chemistry: Used as a carrier for delivering small molecules into cells.
Biology: Facilitates the study of intracellular processes by delivering proteins, nucleic acids, and other biomolecules into cells.
Medicine: Explored as a delivery vehicle for therapeutic agents, including drugs and gene therapy vectors.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The primary mechanism by which (Cys47)-HIV-1 tat Protein (47-57) exerts its effects is through its ability to penetrate cell membranes. This is facilitated by the positively charged amino acids (arginine and lysine) in its sequence, which interact with the negatively charged components of the cell membrane. Once inside the cell, the peptide can deliver its cargo to specific intracellular targets, such as the nucleus or mitochondria.
Comparación Con Compuestos Similares
Similar Compounds
Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.
Transportan: A chimeric peptide combining sequences from the neuropeptide galanin and the wasp venom peptide mastoparan.
Uniqueness
(Cys47)-HIV-1 tat Protein (47-57) is unique due to its origin from the HIV TAT protein, which has been extensively studied for its role in viral replication and transcriptional activation. Its ability to efficiently deliver a wide range of cargoes into cells makes it a versatile tool in research and therapeutic applications.
Propiedades
Fórmula molecular |
C58H114N32O13S |
|---|---|
Peso molecular |
1499.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C58H114N32O13S/c59-21-3-1-11-33(83-44(94)32(13-5-23-75-53(63)64)82-42(92)29-81-43(93)31(61)30-104)45(95)84-34(12-2-4-22-60)46(96)85-35(14-6-24-76-54(65)66)47(97)86-37(16-8-26-78-56(69)70)49(99)89-39(19-20-41(62)91)51(101)88-36(15-7-25-77-55(67)68)48(98)87-38(17-9-27-79-57(71)72)50(100)90-40(52(102)103)18-10-28-80-58(73)74/h31-40,104H,1-30,59-61H2,(H2,62,91)(H,81,93)(H,82,92)(H,83,94)(H,84,95)(H,85,96)(H,86,97)(H,87,98)(H,88,101)(H,89,99)(H,90,100)(H,102,103)(H4,63,64,75)(H4,65,66,76)(H4,67,68,77)(H4,69,70,78)(H4,71,72,79)(H4,73,74,80)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
Clave InChI |
VBAZQDRBBPEGAC-QMAXXTOWSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CS)N |
SMILES canónico |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


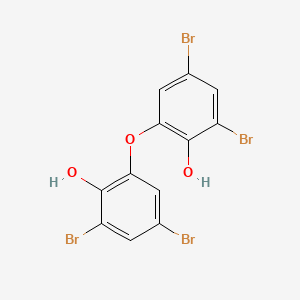
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
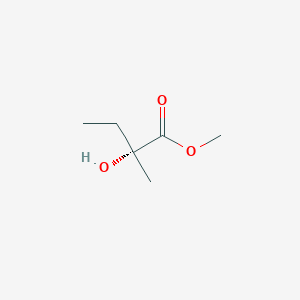
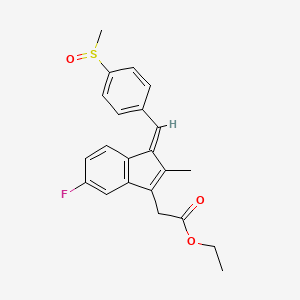
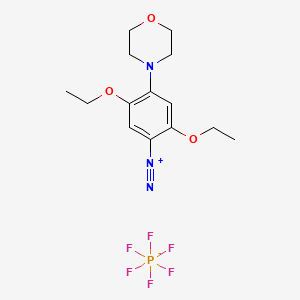


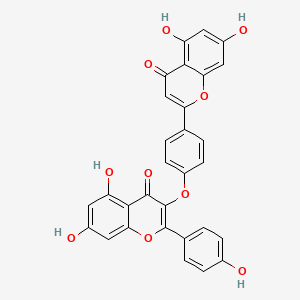
![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
